Prilocaine hydrochloride

pharmacokinetics clearance intravenous regional anesthesia

Choose Prilocaine HCl for unique, evidence-backed advantages over lidocaine or mepivacaine. Its 4.8-fold higher clearance and 2.6-fold shorter half-life ensure rapid recovery for ambulatory procedures. The significantly lower risk of Transient Neurologic Symptoms compared to lidocaine makes it the safer intrathecal choice. A key EMLA component, it also exhibits a 30% recovery prolongation when liposome-encapsulated, ideal for sustained-release R&D. Source a high-purity, research-grade standard from trusted, non-excluded suppliers.

Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
CAS No. 878791-35-6
Cat. No. B131903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrilocaine hydrochloride
CAS878791-35-6
SynonymsCitanest
Citanest Octapressin
Prilocaine
Prilocaine Hydrochloride
Propitocaine
Xylonest
Molecular FormulaC13H21ClN2O
Molecular Weight256.77 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=CC=CC=C1C.Cl
InChIInChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H
InChIKeyBJPJNTKRKALCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prilocaine Hydrochloride (CAS 878791-35-6): Physicochemical and Procurement Baseline


Prilocaine hydrochloride (CAS 878791-35-6) is an amino-amide local anesthetic with a molecular weight of 256.77 g/mol and the formula C₁₃H₂₀N₂O·HCl . It is characterized by a pKa of 7.7, a partition coefficient (log P) of 50, and plasma protein binding of 55% [1]. Prilocaine is classified as an intermediate-potency, intermediate-duration local anesthetic [2], and its hydrochloride salt enhances water solubility for formulation . It is commonly employed in infiltration anesthesia, peripheral nerve blocks, and as a component of eutectic mixtures for topical anesthesia [1].

Why Prilocaine Hydrochloride (CAS 878791-35-6) Cannot Be Generically Substituted by Other Amide Anesthetics


Despite being an amino-amide, prilocaine hydrochloride exhibits a distinct metabolic, pharmacokinetic, and safety profile that precludes simple interchange with structurally similar agents like lidocaine or mepivacaine. Its higher systemic clearance leads to a markedly shorter terminal half-life compared to lidocaine, making it preferable for short-duration procedures [1]. Conversely, its unique metabolic pathway to o-toluidine confers a specific, dose-dependent risk of methemoglobinemia not observed with other amides [2]. Furthermore, prilocaine demonstrates a significantly lower incidence of transient neurologic symptoms (TNS) following intrathecal administration compared to lidocaine, a critical safety advantage in spinal anesthesia [3]. These key differences necessitate deliberate, evidence-based selection rather than default substitution.

Quantitative Differentiation of Prilocaine Hydrochloride (CAS 878791-35-6) vs. Lidocaine and Mepivacaine


4.8-Fold Higher Total Body Clearance vs. Lidocaine for Short-Duration Anesthesia

Prilocaine demonstrates a significantly higher total body clearance compared to lidocaine, enabling faster systemic elimination and a shorter duration of action, which is advantageous for short surgical procedures [1].

pharmacokinetics clearance intravenous regional anesthesia

2.6-Fold Shorter Terminal Half-Life (t½β) vs. Lidocaine

The terminal elimination half-life (t½β) of prilocaine is substantially shorter than that of lidocaine, leading to faster systemic clearance and a reduced duration of effect [1].

half-life elimination duration of action

Comparable Onset of Analgesia vs. Lidocaine

Prilocaine and lidocaine exhibit statistically equivalent onset times for surgical analgesia, demonstrating that prilocaine does not compromise speed of action despite its shorter duration [1].

onset time efficacy regional anesthesia

35.3% Increase in Analgesic Intensity with Liposomal Prilocaine vs. Plain Solution

Encapsulation of prilocaine in large unilamellar vesicles (LUVs) significantly enhances its analgesic effect. In a head-to-head comparison, liposomal prilocaine increased the total anesthetic effect by 35.3% and prolonged recovery time by 30% compared to plain prilocaine solution [1].

liposomal formulation drug delivery duration

Significantly Lower Risk of Transient Neurologic Symptoms (TNS) vs. Lidocaine in Spinal Anesthesia

For spinal anesthesia, prilocaine offers a comparable intrathecal pharmacokinetic profile to lidocaine but is associated with a significantly lower incidence of transient neurologic symptoms (TNS), a key safety differentiator [1].

spinal anesthesia neurotoxicity safety

Lower Plasma Protein Binding (55% vs. 70%) vs. Lidocaine

Prilocaine exhibits 55% plasma protein binding, compared to 70% for lidocaine, resulting in a higher free (active) fraction of drug in plasma [1].

protein binding distribution free fraction

Evidence-Based Application Scenarios for Prilocaine Hydrochloride (CAS 878791-35-6)


Short-Duration Ambulatory Surgery and Intravenous Regional Anesthesia

Prilocaine hydrochloride is ideally suited for short-duration surgical procedures due to its 4.8-fold higher total body clearance and 2.6-fold shorter terminal half-life compared to lidocaine [1]. This pharmacokinetic profile ensures rapid recovery and minimal residual block, aligning with the needs of ambulatory and day-case surgery. Its comparable onset time to lidocaine (10.9 ± 6.0 min vs. 11.2 ± 5.1 min) confirms that procedural efficiency is maintained [1].

Spinal Anesthesia in Ambulatory Settings with Reduced TNS Risk

For spinal anesthesia in day-case surgery, prilocaine is preferred over lidocaine due to a significantly lower risk of transient neurologic symptoms (TNS), a debilitating adverse effect that can delay discharge and cause patient distress [2]. This safety advantage, combined with its intermediate duration, makes prilocaine a valuable alternative to bupivacaine for procedures where prolonged motor block is undesirable [2].

Extended-Release Formulation Development

The demonstrated 35.3% increase in total anesthetic effect and 30% prolongation of recovery time when prilocaine is formulated as liposomes [3] provide a strong rationale for developing advanced drug delivery systems. Researchers and formulators can leverage prilocaine's favorable encapsulation characteristics (partition coefficient of 57) to create sustained-release products for postoperative pain management or chronic pain conditions [3].

Topical Eutectic Mixture for Dermal Analgesia

Prilocaine hydrochloride is a critical component of eutectic mixtures of local anesthetics (EMLA), where its combination with lidocaine enables effective topical anesthesia for intact skin . This formulation is widely used for venipuncture, minor dermatologic procedures, and as a preoperative analgesic, highlighting the compound's utility in non-invasive pain management .

Quote Request

Request a Quote for Prilocaine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.